QX77

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

QX77 is a chaperone-mediated autophagy (CMA) activator that upregulates LAMP2A expression in vitro. It is known for its ability to induce Rab11 upregulation, rescue Rab11 down-regulation, and correct trafficking deficiencies in cystinotic cells . This compound can also impede self-renewal and promote the differentiation of embryonic stem cells .

科学的研究の応用

QX77 has a wide range of scientific research applications, including:

Chemistry: Used as a CMA activator to study autophagy mechanisms.

Industry: Utilized in the development of novel therapeutic agents targeting autophagy-related pathways.

作用機序

QX77 exerts its effects by activating chaperone-mediated autophagy (CMA). It upregulates LAMP2A expression and induces Rab11 upregulation, which rescues Rab11 down-regulation and corrects trafficking deficiencies in cystinotic cells . The compound also increases LAMP2A localization at the lysosomal membrane, protecting cells from oxidative stress . The molecular targets and pathways involved include the retinoic acid receptor-α (RARα) signaling pathway .

生化学分析

Biochemical Properties

QX77 plays a significant role in biochemical reactions, particularly in the process of chaperone-mediated autophagy . It interacts with key biomolecules such as LAMP2A and Rab11 . This compound upregulates the expression of LAMP2A and induces the upregulation of Rab11, rescuing Rab11 down-regulation and trafficking deficiency in certain cells .

Cellular Effects

The effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound can impede self-renewal and promote differentiation of ES cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression . It activates CMA by antagonizing retinoic acid receptor-α (RARα) signaling . This leads to the upregulation of LAMP2A expression and the rescue of defective trafficking and lysosomal localization of the CMA receptor LAMP2A .

Temporal Effects in Laboratory Settings

Over time, the effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide vary with different dosages in animal models . Studies on threshold effects and any toxic or adverse effects at high doses are ongoing.

Metabolic Pathways

N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide is involved in several metabolic pathways . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas of active research.

Transport and Distribution

The transport and distribution of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide within cells and tissues involve various transporters or binding proteins

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of QX77 involves the preparation of N-(4-(7-chloro-2H-benzo[b][1,4]oxazin-3-yl)phenyl)acetamide. The reaction conditions typically involve the use of DMSO as a solvent, with a solubility of 15 mg/mL (49.88 mM) . The compound is synthesized through a series of steps that include the formation of the benzo[b][1,4]oxazine ring and subsequent chlorination and acetamide formation .

Industrial Production Methods

Industrial production of this compound is achieved through large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in solid form, with a light yellow to yellow color . It is stored at -20°C for up to three years in powder form and up to six months in solution form at -80°C .

化学反応の分析

Types of Reactions

QX77 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include tert-butyl hydroperoxide for oxidation and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

類似化合物との比較

Similar Compounds

AR7: An atypical retinoid from which QX77 is derived.

LY2562175: Another CMA activator with similar properties.

Tanespimycin: A compound that also targets autophagy pathways.

Uniqueness of this compound

This compound is unique in its ability to specifically upregulate LAMP2A and Rab11, rescuing trafficking deficiencies in cystinotic cells. Its effectiveness in promoting differentiation of embryonic stem cells and protecting cells from oxidative stress sets it apart from other similar compounds .

特性

IUPAC Name |

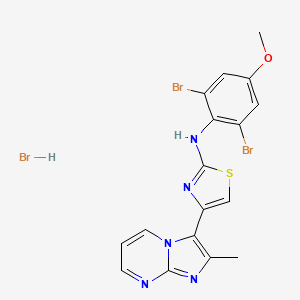

N-[4-(7-chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-10(20)18-13-5-2-11(3-6-13)15-9-21-16-8-12(17)4-7-14(16)19-15/h2-8H,9H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCTUCLCTVWILY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of QX77 in relation to chaperone-mediated autophagy (CMA)?

A1: this compound acts as a CMA activator. While the exact mechanism is not fully elucidated in the provided papers, it's suggested that this compound may exert its effects by modulating the levels or activity of key CMA components, potentially including lysosomal-associated membrane protein 2A (LAMP2A). [, ] LAMP2A is known to be essential for the selection and translocation of substrates for degradation via CMA.

Q2: How does this compound influence the cellular response to unconjugated bilirubin (UCB) in microglial cells?

A2: The first study [] demonstrates that this compound mitigates UCB-induced damage in BV2 microglial cells. Specifically, this compound treatment was found to:

- Increase cell viability in UCB-treated cells. []

- Reduce the expression of inflammatory proteins: This includes p65, NLRP3, and caspase-1, which are all involved in inflammatory signaling pathways. []

- Decrease the production of inflammatory cytokines: this compound lowered the levels of IL-1β, IL-6, and TNF-α, suggesting a suppression of the inflammatory response. []

Q3: Does this compound have an effect on pancreatic stellate cells (PSCs)?

A3: While not directly addressed in the provided research, the second study [] used this compound to further confirm the role of CMA in pancreatic fibrosis. The researchers found that this compound diminished the protective effects of MFG-E8 (milk fat globule-EGF factor 8) against TGF-β1-induced PSC activation. This suggests that this compound's activation of CMA might counteract the anti-fibrotic effects of MFG-E8 in this specific context. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)

![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)